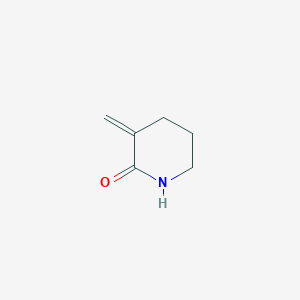

3-Methylenepiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylidenepiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-3-2-4-7-6(5)8/h1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXHSJFUZPNEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457843 | |

| Record name | 3-methylidene-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68074-14-6 | |

| Record name | 3-methylidene-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylenepiperidin 2 One and Its Structural Analogues

Direct Synthetic Approaches to the 3-Methylenepiperidin-2-one Core

Direct synthesis of the 3-methylenepiperidin-2-one core involves the formation of the piperidinone ring and the subsequent or concurrent introduction of the exocyclic methylene (B1212753) group.

Cyclization Reactions for Piperidinone Ring Formation

The formation of the piperidinone ring is a crucial step in the synthesis of 3-methylenepiperidin-2-one. Various cyclization strategies have been developed to construct this six-membered heterocyclic system. One common approach involves the cyclization of phenyl acetamides using reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which has been shown to be effective for preparing tetrahydroisoquinoline-3-ones. orgsyn.org While this specific example leads to a fused ring system, the underlying principle of intramolecular acylation is applicable to the formation of monocyclic piperidinones.

Another strategy is the intramolecular amination of organoboronates, where precursors can be synthesized via the Mitsunobu reaction. nih.gov Additionally, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization of alkenylcarbamates offers a redox-neutral method for constructing the piperidine (B6355638) ring. nih.gov A notable, albeit less common, approach is the 6-endo cyclization of β-lactams containing an alkene residue, which proceeds contrary to Baldwin's rules due to steric constraints within the lactam ring. nih.gov

The choice of cyclization method often depends on the desired substitution pattern and stereochemistry of the final product. For instance, the use of chiral ligands and catalysts in cyclization reactions can lead to the formation of enantiomerically enriched piperidinone derivatives. nih.gov

Strategies for Stereo- and Regioselective Exo-methylene Introduction

The introduction of the exo-methylene group onto the piperidinone ring is a key transformation in the synthesis of 3-methylenepiperidin-2-one. Several methods have been employed to achieve this, with varying degrees of stereo- and regioselectivity.

One direct methylenation approach involves treating a chiral lactam, such as (R)-N-(2-hydroxy-1-phenylethyl)piperidin-2-one, with sec-BuLi in the presence of hexamethylphosphoramide (B148902) (HMPA) and molecular sieves, followed by the addition of bromochloromethane. This method yields the desired 3-methylenelactam, although it may also produce a small amount of the intermediate 3-chloromethyl lactam. thieme-connect.com

An alternative to direct methylenation is the Wittig olefination. This involves the oxidation of the piperidine ring to a 3-ketopiperidine, which is then treated with a methyltriphenylphosphonium (B96628) ylide. This method can provide high stereoselectivity for the exo-methylene group.

Other strategies that have been attempted, though with less success, include elimination reactions following hydroxymethylation and tosylation, or reaction with Eschenmoser's salt followed by quaternization. thieme-connect.com The regioselectivity of the methylenation is generally high, favoring the C-3 position due to the activation by the adjacent carbonyl group.

Convergent and Divergent Synthetic Routes for Derived Structures

Convergent and divergent synthetic strategies offer efficient pathways to 3-methylenepiperidin-2-one and its analogues by assembling complex molecules from smaller, pre-functionalized fragments or by creating a library of compounds from a common intermediate.

Transformations of Precursors to Access the 3-Methylenepiperidin-2-one Framework

A convergent approach to synthesizing derivatives of 3-methylenepiperidin-2-one can involve the Claisen rearrangement of allyl aryl ethers. For instance, the synthesis of 4-(2-hydroxyphenyl)-3-methylenepiperidines has been achieved through this rearrangement, which can be performed under either thermal or microwave conditions. acs.org This method allows for the construction of a substituted piperidine ring with a methylene group at the 3-position.

Another precursor-based approach involves the use of 2-activated 1,3-enynes, which have emerged as powerful synthons for the enantioselective synthesis of various heterocyclic compounds. rsc.org These precursors can undergo cyclization reactions to form the piperidine ring with the desired functionality.

Mitsunobu Reaction and Subsequent Rearrangements in Piperidine Synthesis

The Mitsunobu reaction is a versatile tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including the formation of C-N bonds. rsc.orgbyjus.com This reaction, which proceeds with inversion of stereochemistry at the alcohol carbon, has been utilized in the synthesis of chiral piperidine derivatives. rsc.org

In the context of piperidine synthesis, the Mitsunobu reaction can be employed in several ways. It can be used to introduce a nitrogen nucleophile to form a precursor that can then undergo cyclization to the piperidinone ring. nih.gov For example, a chiral secondary alcohol can react with a nucleophile like diphenylphosphoryl azide (B81097) (DPPA) in the presence of Mitsunobu reagents to form an azide intermediate, which can then be elaborated into a chiral piperidine derivative. rsc.org

Furthermore, the Mitsunobu reaction can trigger unexpected rearrangements. For example, chiral 3,4-dibenzyloxy-5-hydroxymethyl-2-thiazolyl-pyrrolidines, when subjected to Mitsunobu conditions, can undergo ring expansion to afford 2-deoxy-piperidines in addition to the expected substitution product. thieme-connect.com The ratio of the pyrrolidine (B122466) to piperidine product depends on the stereochemistry of the starting material and the nature of the acidic nucleophile. thieme-connect.com This ring enlargement is proposed to proceed through an aziridinium (B1262131) ion intermediate. thieme-connect.com

Asymmetric and Enantioselective Synthesis of 3-Methylenepiperidin-2-one Derivatives

The development of asymmetric and enantioselective methods for the synthesis of 3-methylenepiperidin-2-one derivatives is of significant interest due to the importance of chiral piperidines in medicinal chemistry. researchgate.netresearchgate.netnih.gov

One approach to asymmetric synthesis involves the use of a chiral auxiliary. For example, D-phenylglycinol can be used to prepare a chiral lactam, which can then be alkylated. The stereochemical outcome of the alkylation can be controlled by the presence or absence of a protecting group on the hydroxyl function of the chiral auxiliary. researchgate.net For instance, alkylation of the unprotected hydroxylactam with s-BuLi can lead to a single diastereomer, while alkylation of the protected silyl (B83357) ether derivative can result in a mixture of diastereomers. researchgate.net

Another strategy is the use of chiral catalysts. researchgate.net For example, the asymmetric synthesis of chiral tricyclic 3,4-dihydropyrimidin-2-thione derivatives has been achieved using a chiral imidodiphosphoric acid catalyst in a Biginelli reaction. rsc.org While not a direct synthesis of 3-methylenepiperidin-2-one, this demonstrates the potential of chiral catalysts in constructing related heterocyclic systems with high enantioselectivity.

Furthermore, enantioselective synthesis can be achieved through the use of chiral building blocks derived from the chiral pool. researchgate.net This approach utilizes readily available enantiopure starting materials to construct the desired chiral target molecule.

Recent advances in enantioselective radical reactions, utilizing metal catalysis, dual metal and organocatalysis, and organocatalysis, have also opened new avenues for the asymmetric synthesis of chiral molecules, which could be applied to the synthesis of 3-methylenepiperidin-2-one derivatives. mdpi.com

Chiral Catalysis in Photoreactions Involving 3-(Methylene)piperidin-2-ones

The application of chiral catalysis to photochemical reactions represents a frontier in asymmetric synthesis, aiming to control the stereochemical outcome of reactions initiated by light. rsc.orgwikipedia.orgbritannica.com Photochemical reactions proceed through high-energy excited states, which can lead to unique chemical transformations not accessible through thermal methods. wikipedia.org The core challenge in asymmetric photocatalysis lies in effectively transferring chirality from a catalyst to a short-lived, highly reactive photoexcited intermediate. nih.gov

In the context of 3-methylenepiperidin-2-ones and related α,β-unsaturated carbonyl systems, photoreactions such as [2+2] photocycloadditions are of particular interest. These reactions can generate complex cyclic structures in a single step. Chiral ketone-based photosensitizers are a promising class of catalysts for such transformations. rsc.org These catalysts, upon light absorption, can reach an excited triplet state and then transfer this energy to the substrate molecule. rsc.orgmsu.edu The chiral environment provided by the catalyst can then influence the direction from which the second reactant approaches, leading to the preferential formation of one enantiomer of the product.

Key strategies in chiral photocatalysis include:

Chiral Photosensitizers: Utilizing chiral molecules that absorb light and induce a reaction in a separate substrate. The catalyst's chiral scaffold directs the stereochemical course of the reaction. nih.gov

Supramolecular Catalysis: Employing chiral hosts that form a complex with the substrate. Within this complex, the photoreaction occurs with a defined stereochemistry. This approach often requires superstoichiometric amounts of the chiral template if the reaction of the unbound substrate is competitive. nih.gov

Dual Catalysis Systems: The merger of photoredox catalysis with another catalytic cycle, such as transition metal or organocatalysis, can enable novel enantioselective transformations. nih.gov For instance, a photoredox catalyst can generate a radical intermediate, which then enters a separate chiral catalytic cycle to form the final product enantioselectively.

While specific examples of chiral catalysis in photoreactions directly involving 3-methylenepiperidin-2-one are not extensively detailed in the provided search results, the principles of asymmetric photocatalysis with similar α,β-unsaturated systems are well-established. rsc.orgnih.gov The development of such methods for 3-methylenepiperidin-2-ones holds significant potential for the efficient construction of chiral piperidine-containing molecules.

Development of Enantioselective Transformations for Methylene-Substituted Piperidinones

Significant progress has been made in the development of enantioselective transformations for piperidines and their derivatives, including those with methylene substituents. These methods are crucial for accessing enantiomerically pure compounds for various applications.

One prominent strategy is the asymmetric deprotonation of N-Boc-2-aryl-4-methylenepiperidines, which can be achieved with high selectivity using a chiral ligand like sparteine (B1682161) in combination with an organolithium base. acs.org This kinetic resolution allows for the separation of enantiomers, providing access to enantioenriched 2,4-disubstituted piperidines. The resulting 4-methylene group is a versatile handle for further functionalization. For example, ozonolysis can convert it to a ketone, while hydroboration-oxidation can yield an alcohol with high diastereoselectivity. acs.org

Another powerful approach involves the use of chiral catalysts in various bond-forming reactions. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to synthesize 3-substituted tetrahydropyridines from dihydropyridines and boronic acids with excellent enantioselectivity. nih.govsnnu.edu.cn These tetrahydropyridines can then be further reduced to the corresponding chiral piperidines.

The intramolecular aza-Michael addition of enone carbamates, catalyzed by chiral organocatalysts, provides an enantioselective route to functionalized 2-substituted piperidines. researchgate.net This method establishes a stereogenic nitrogen-containing carbon center with high stereocontrol.

Furthermore, palladium-catalyzed enantioselective C(sp³)–H bond activation has emerged as a sophisticated tool for the synthesis of chiral piperidines. nih.gov Using a chiral bidentate ligand, this method enables the direct arylation of β-methylene C–H bonds in amide substrates, offering a novel disconnection for the synthesis of these valuable compounds.

The following table summarizes selected enantioselective transformations applicable to the synthesis of chiral methylene-substituted piperidinones and their analogues:

| Transformation | Catalyst/Reagent | Substrate Type | Key Feature |

| Asymmetric Deprotonation | n-BuLi / (-)-Sparteine | N-Boc-2-aryl-4-methylenepiperidine | Kinetic resolution to afford enantioenriched piperidines. acs.org |

| Asymmetric Reductive Heck Reaction | [Rh(cod)(OH)]₂ / (S)-Segphos | Dihydropyridine and Phenylboronic Acid | Highly regio- and enantioselective carbometalation. snnu.edu.cn |

| Intramolecular Aza-Michael Addition | Chiral Cinchona-based diamine | Enone carbamate | Catalytic enantioselective access to functionalized 2-substituted piperidines. researchgate.net |

| Enantioselective C(sp³)–H Arylation | Palladium(II) / Chiral Ligand | Amide with β-methylene group | Direct and enantioselective functionalization of C-H bonds. nih.gov |

| Asymmetric Hydrogenation | Iridium(I) / P,N-Ligand | 2-Substituted pyridinium (B92312) salts | Stereoselective reduction to form chiral piperidines. mdpi.com |

These advanced synthetic methodologies underscore the ongoing efforts to achieve precise control over the three-dimensional structure of piperidinone-based molecules, paving the way for the synthesis of novel and complex chiral compounds.

Mechanistic Insights and Reactivity Profiles of 3 Methylenepiperidin 2 One

Reactions Involving the Exocyclic Methylene (B1212753) Group

The exocyclic methylene group of 3-methylenepiperidin-2-one serves as a key reactive site, participating in a variety of transformations that allow for the construction of more complex molecular architectures. This functionality, being an activated alkene, is susceptible to both concerted and stepwise reaction pathways, making it a versatile building block in organic synthesis.

Cycloaddition reactions are powerful tools for the formation of cyclic compounds, and the exocyclic double bond of 3-methylenepiperidin-2-one is an excellent participant in these transformations. Notably, it can act as a dienophile in [4+2] cycloadditions and as a dipolarophile in [3+2] cycloadditions, leading to the synthesis of diverse heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction):

The Diels-Alder reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, 3-methylenepiperidin-2-one serves as the dienophile. The reaction proceeds in a concerted fashion, where three pi bonds are broken, and two new carbon-carbon sigma bonds and one new pi bond are formed simultaneously. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis due to its reliability in forming six-membered rings with good stereochemical and regiochemical control. wikipedia.org

The reactivity of 3-methylenepiperidin-2-one as a dienophile is influenced by the electronic nature of the lactam ring. The electron-withdrawing character of the amide functionality enhances the electrophilicity of the exocyclic double bond, making it more reactive towards electron-rich dienes. These reactions provide a direct route to spirocyclic piperidinone frameworks, which are prevalent in many biologically active natural products and synthetic compounds.

For instance, the reaction of 3-methylenepiperidin-2-one derivatives with various dienes can be utilized to construct bridged bicyclic systems. This strategy has been employed in the synthesis of complex natural products where the piperidine (B6355638) ring is a core structural motif. The stereospecificity of the Diels-Alder reaction is particularly advantageous, allowing for the precise installation of multiple stereocenters in a single step. wikipedia.org

[3+2] Cycloaddition:

In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile (in this case, 3-methylenepiperidin-2-one) to form a five-membered ring. uchicago.edu This class of reactions is highly valuable for the synthesis of a wide array of five-membered heterocyclic compounds. Common 1,3-dipoles that can react with the exocyclic methylene group include nitrones, azomethine ylides, and nitrile oxides. uchicago.edu

The reaction mechanism can be either concerted or stepwise, often depending on the nature of the reactants and the reaction conditions. mdpi.com The polarity of the reactants plays a significant role, and in some cases, a zwitterionic intermediate may be involved. mdpi.com These reactions provide access to spiro-pyrrolidinyl and spiro-isoxazolidinyl piperidinone derivatives, which are important scaffolds in medicinal chemistry.

For example, the reaction of 3-methylenepiperidin-2-one with an azomethine ylide generated in situ would lead to the formation of a spiro-pyrrolidinyl-piperidinone system. This methodology has been applied to the synthesis of polycyclic compounds containing the pyrrolidine (B122466) ring. mdpi.com

The synthetic utility of these cycloaddition reactions is summarized in the table below:

| Cycloaddition Type | Reactant Partner | Product Ring System | Key Features |

| [4+2] Diels-Alder | Conjugated Diene | Spiro-cyclohexenyl-piperidinone | Concerted mechanism, high stereospecificity, formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com |

| [3+2] Dipolar | 1,3-Dipole (e.g., Nitrone, Azomethine Ylide) | Spiro-heterocyclic-piperidinone (e.g., isoxazolidine, pyrrolidine) | Formation of five-membered rings, can be concerted or stepwise. uchicago.edumdpi.com |

The exocyclic double bond of 3-methylenepiperidin-2-one is polarized due to the electron-withdrawing effect of the adjacent carbonyl group. This electronic feature makes it susceptible to both electrophilic and nucleophilic attack, providing avenues for a wide range of functionalization reactions.

Electrophilic Additions:

Electrophilic addition reactions to the exocyclic methylene group typically proceed through the formation of a carbocationic intermediate. The regioselectivity of the addition is governed by the stability of this intermediate. For instance, the addition of a generic electrophile (E+) would lead to the formation of a tertiary carbocation at the 3-position, which is stabilized by the adjacent nitrogen atom of the lactam. Subsequent attack by a nucleophile (Nu-) would complete the addition process.

Common electrophilic reagents that can react with the olefinic moiety include halogens (e.g., Br₂, Cl₂), hydrohalic acids (e.g., HBr, HCl), and sources of sulfenyl or selenyl groups. These reactions introduce new functional groups at the 3-position and the exocyclic carbon, providing intermediates for further synthetic manipulations.

Nucleophilic Additions (Michael Addition):

The electron-deficient nature of the exocyclic double bond makes it an excellent Michael acceptor. In a Michael or conjugate addition reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. This reaction is one of the most important carbon-carbon bond-forming reactions in organic chemistry.

A wide variety of nucleophiles can be employed in the Michael addition to 3-methylenepiperidin-2-one, including enolates, amines, thiols, and organometallic reagents. The reaction is typically catalyzed by a base, which generates the nucleophile in situ. The resulting product is a 3-substituted piperidin-2-one derivative.

| Addition Type | Reagent Type | Initial Attack Site | Product Type |

| Electrophilic | Electrophile (E+) | Exocyclic double bond (π electrons) | 3-Substituted-3-(halomethyl)piperidin-2-one |

| Nucleophilic (Michael) | Nucleophile (Nu-) | Exocyclic methylene carbon (β-position) | 3-(Substituted methyl)piperidin-2-one |

Transformations of the Lactam Functionality within the Piperidinone Ring

The lactam (cyclic amide) functionality within the 3-methylenepiperidin-2-one ring system possesses its own distinct reactivity, which can be exploited for further derivatization and structural modification.

The amide bond of the lactam can undergo reactions typical of amides, although its cyclic nature can influence reactivity.

N-Functionalization:

The nitrogen atom of the lactam can be functionalized through reactions such as N-alkylation, N-acylation, and N-arylation. These modifications are important for modulating the steric and electronic properties of the molecule, which can be crucial for biological activity or for directing the stereochemical outcome of subsequent reactions. N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation is typically performed with acyl chlorides or anhydrides.

Reduction of the Amide Carbonyl:

The carbonyl group of the lactam can be reduced to a methylene group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the piperidin-2-one ring into a fully saturated piperidine ring, providing access to a different class of heterocyclic compounds.

Under certain conditions, the lactam ring of 3-methylenepiperidin-2-one can undergo ring-opening or rearrangement reactions.

Hydrolysis:

Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding amino acid, 4-amino-2-methylenebutanoic acid. This reaction breaks open the piperidinone ring and can be a useful synthetic step if the resulting amino acid is the desired product or an intermediate in a longer synthetic sequence.

Rearrangement Reactions:

Certain rearrangement reactions, such as the Beckmann rearrangement of the corresponding oxime, could potentially be used to expand the piperidinone ring to a seven-membered diazepanone ring system. While specific examples for 3-methylenepiperidin-2-one are not extensively documented, such transformations are plausible based on the general reactivity of cyclic ketones and lactams.

Photochemical Reactivity of 3-Methylenepiperidin-2-one Derivatives

The presence of the α,β-unsaturated carbonyl system in 3-methylenepiperidin-2-one suggests that it may exhibit interesting photochemical reactivity. Photochemical reactions often provide access to unique molecular architectures that are not easily accessible through thermal reactions.

[2+2] Cycloadditions:

One of the most common photochemical reactions of α,β-unsaturated carbonyl compounds is the [2+2] cycloaddition with alkenes. Upon irradiation with UV light, the exocyclic double bond of 3-methylenepiperidin-2-one can become excited and react with another alkene to form a cyclobutane (B1203170) ring. This reaction can be either intermolecular or intramolecular, leading to the formation of spirocyclic or fused-ring systems, respectively. These photochemical cycloadditions are valuable for the construction of strained ring systems and have been utilized in the synthesis of complex natural products. A photochemical method has been proposed for obtaining bicyclic piperidinones from dienes via [2+2] intramolecular cycloaddition. nih.gov

Other Photochemical Transformations:

Other potential photochemical reactions include E-Z isomerization of the exocyclic double bond (if substituted), photoreduction, and other rearrangements. The specific outcome of a photochemical reaction depends on various factors, including the wavelength of light used, the solvent, and the presence of photosensitizers or quenchers.

Polymerization Potential of 3-Methylenepiperidin-2-one Analogues

Analogues of 3-methylenepiperidin-2-one, particularly those containing the α-methylene-lactam motif, have demonstrated significant potential for radical polymerization. These monomers, classified as exo-methylene heterocyclic compounds, can undergo polymerization while preserving the cyclic group as a side chain on the polymer backbone, a process known as radical ring-retaining polymerization (rRRP). uliege.be

A key analogue, 3-methylene-2-pyrrolidinone (B1609908) (3M2P), readily undergoes conventional free-radical polymerization (FRP) to form high molecular weight polymers. researchgate.netnih.gov Studies on similar structures, such as N-benzyl-3-methylenepiperidin-2-one and α-methylene-N-methylpyrrolidone, have also shown successful homopolymerization under free-radical conditions using initiators like azobisisobutyronitrile (AIBN). researchgate.net The polymerization of these cyclic analogues of N-substituted methacrylamides typically proceeds via the vinyl group, leading to polymers with lactam rings as pendant groups. ibm.com The resulting polymers, such as poly(3M2P), exhibit high thermal stability and, in some cases, excellent aqueous solubility. researchgate.netnih.gov

The table below presents findings from radical polymerization studies of related monomers.

| Monomer | Initiator | Solvent | Temperature (°C) | Polymerization Type | Result/Observation |

| 3-Methylene-2-pyrrolidone (3M2P) | AIBN | DMSO | 60 | Conventional FRP | Successful polymerization, 82% conversion. uliege.be |

| α-Methylene-N-methylpyrrolidone | AIBN | Acetonitrile | Not Specified | Conventional FRP | Rate (Rp) = k[AIBN]⁰.⁴⁹[Monomer]¹.³. researchgate.netresearchgate.net |

| N-Benzyl-3-methylenepyrrolidin-2-one | Not Specified | Not Specified | Not Specified | Conventional FRP | Resulted in isotactic polymer microstructure. researchgate.net |

| 3-Methylene-5,5'-dimethyl-2-pyrrolidinone | Not Specified | Not Specified | Not Specified | Conventional FRP | Successful polymerization of a cyclic methacrylamide (B166291) analog. ibm.com |

To achieve greater control over polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CRP) techniques have been applied to 3-methylenepiperidin-2-one analogues. mdpi.com These methods minimize irreversible termination reactions that are common in conventional free-radical polymerization. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for the polymerization of 3-methylene-2-pyrrolidinone (3M2P). researchgate.netnih.gov RAFT polymerization requires a chain transfer agent (CTA) to mediate the process, allowing for the synthesis of well-defined polymers with low dispersity. specificpolymers.com This technique is versatile and tolerant of various functional groups. nih.gov

Another successful method is Single-Electron-Transfer Living Radical Polymerization (SET-LRP), which has also been used for 3M2P. researchgate.netnih.gov These advanced polymerization techniques open the door to creating complex macromolecular architectures, such as block copolymers, with predictable structures derived from methylene lactam monomers. researchgate.net

The table below summarizes the application of controlled polymerization techniques to a key analogue.

| Monomer | Polymerization Method | Chain Transfer Agent (CTA) / Catalyst System | Solvent | Result |

| 3-Methylene-2-pyrrolidinone (3M2P) | RAFT | Not Specified | Not Specified | Successful controlled polymerization. researchgate.netnih.gov |

| 3-Methylene-2-pyrrolidinone (3M2P) | SET-LRP | Not Specified | Not Specified | Successful controlled polymerization. researchgate.netnih.gov |

Synthetic Utility and Applications in Complex Molecule Construction

Role of 3-Methylenepiperidin-2-one as a Key Building Block in Natural Product Synthesis

A significant application of 3-methylenepiperidine derivatives is in the synthesis of chromone (B188151) and flavonoid piperidine (B6355638) alkaloids, a class of natural products with notable biological activities. A synthetic approach to these alkaloids has been developed utilizing 4-(2-hydroxyphenyl)-3-methylenepiperidines as key precursors. This strategy allows for the efficient construction of the core structures of important natural products like rohitukine (B1679509) and the synthetic analogue, flavopiridol.

The synthesis commences with simple tetrahydro-3-pyridinemethanols and phenol (B47542) derivatives. A crucial two-step sequence, involving a Mitsunobu reaction followed by an intramolecular C–H phenolization via an aromatic Claisen rearrangement, yields the 4-(2-hydroxyphenyl)-3-methylenepiperidine intermediates. The presence of the exocyclic methylene (B1212753) group is critical as it facilitates the subsequent construction of the chromone or flavonoid core, while also enabling the stereoselective installation of a hydroxyl group. This methodology has been successfully applied in the formal synthesis of rohitukine, flavopiridol, and their N-Moc analogues.

| Precursor | Key Transformation | Target Alkaloid Core |

| Tetrahydro-3-pyridinemethanol | Mitsunobu reaction, Claisen rearrangement | Chromone Piperidine Alkaloid |

| Phenol derivative | Intramolecular C–H phenolization | Flavonoid Piperidine Alkaloid |

Access to Novel Heterocyclic Systems via 3-Methylenepiperidin-2-one Chemistry

The reactive nature of the α,β-unsaturated lactam system in 3-methylenepiperidin-2-one suggests its potential as a precursor for the synthesis of novel heterocyclic systems through various chemical transformations, such as cycloaddition reactions or conjugate additions followed by cyclization. The synthesis of new heterocyclic systems is a cornerstone of drug discovery and materials science. mdpi.comnih.gov For instance, new pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines and related systems have been synthesized from lactams like 2-piperidone, demonstrating the utility of such building blocks. nih.gov However, specific examples of the application of 3-methylenepiperidin-2-one as a substrate to access novel fused or spiro-heterocyclic systems are not extensively reported in the reviewed scientific literature.

Formation of Polycyclic Ring Systems

The dienophilic nature of the activated exocyclic double bond in 3-methylenepiperidin-2-one makes it a suitable candidate for cycloaddition reactions, providing a direct route to the synthesis of intricate polycyclic frameworks. While specific examples involving 3-methylenepiperidin-2-one are not extensively documented, the reactivity of analogous α,β-unsaturated lactams in [4+2] cycloadditions, or Diels-Alder reactions, serves as a strong indicator of its synthetic potential.

In such reactions, 3-methylenepiperidin-2-one would act as the dienophile, reacting with a suitable diene to construct a new six-membered ring fused to the piperidinone core. The reaction is anticipated to proceed with a high degree of stereoselectivity, governed by the facial bias imposed by the existing ring and any substituents. This methodology offers a powerful tool for the rapid assembly of complex scaffolds containing a fused piperidinone motif, which is a common feature in many natural products and pharmaceutically active compounds.

Furthermore, cascade reactions involving α,β-unsaturated ketones and ketoamides have been shown to construct bicyclic lactams with high regioselectivity. nih.govrsc.org This suggests that 3-methylenepiperidin-2-one could potentially undergo similar transformations, where the β and γ positions of the unsaturated system react to form new ring structures.

| Reaction Type | Reactant | Product Type | Potential Complexity |

| [4+2] Cycloaddition | Diene | Fused Polycyclic Piperidinone | High |

| Cascade Reaction | Ketoamide | Bicyclic Lactam | High |

Transformation into Diverse Piperidine Derivatives

The electrophilic character of the β-carbon in the α,β-unsaturated system of 3-methylenepiperidin-2-one makes it susceptible to nucleophilic attack through conjugate addition reactions. This reactivity provides a robust platform for the introduction of a wide array of functional groups at the 3-position of the piperidine ring, leading to the synthesis of diverse piperidine derivatives.

The conjugate addition of organometallic reagents, such as organocuprates, to α,β-unsaturated lactams is a well-established method for carbon-carbon bond formation. beilstein-journals.org This approach allows for the introduction of various alkyl, aryl, and vinyl substituents at the β-position. The resulting enolate intermediate can be subsequently trapped with an electrophile, leading to the formation of vicinally substituted piperidines with a high degree of stereocontrol. nih.gov

Similarly, Michael additions of soft nucleophiles, such as thiols, amines, and stabilized carbanions, to α,β-unsaturated lactams proceed efficiently. These reactions provide access to a broad spectrum of 3-substituted piperidin-2-ones, which can be further elaborated. For instance, reduction of the lactam carbonyl would yield the corresponding substituted piperidines.

The inherent reactivity of α,β-unsaturated amides and lactams is lower than their ketone and ester counterparts, which can present a synthetic challenge. beilstein-journals.org However, various strategies have been developed to overcome this, including the use of chiral auxiliaries to control diastereoselectivity and the application of Lewis acid catalysis to enhance reactivity. beilstein-journals.org

| Reaction Type | Nucleophile | Product | Key Features |

| Conjugate Addition | Organocuprates | 3-Substituted Piperidin-2-one | C-C bond formation |

| Michael Addition | Thiols, Amines | 3-Functionalized Piperidin-2-one | Introduction of heteroatoms |

| Carbolithiation | Alkyllithiums | Vicinally Substituted Piperidine | Stereoselective C-C bond formation |

While direct and extensive research on the synthetic applications of 3-methylenepiperidin-2-one is limited, the well-documented reactivity of analogous α,β-unsaturated lactam systems provides a strong foundation for predicting its utility in the construction of complex molecules. Its ability to participate in both cycloaddition and conjugate addition reactions makes it a valuable and versatile building block for the synthesis of novel polycyclic systems and diverse piperidine derivatives.

Computational and Theoretical Investigations of 3 Methylenepiperidin 2 One

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful tool for investigating chemical reactions, providing insights into reaction pathways, transition states, and the factors governing selectivity. However, searches for DFT studies specifically elucidating the reaction mechanisms of 3-Methylenepiperidin-2-one have not yielded relevant results.

Conformational Analysis and Stereoelectronic Effects

The conformation of piperidine (B6355638) rings and the influence of stereoelectronic effects are topics of considerable interest. Such effects, including hyperconjugation and anomeric effects, play a crucial role in determining the stability and reactivity of cyclic compounds. While general studies on the conformational preferences of substituted piperidines exist, a dedicated computational analysis of the specific conformational landscape of 3-Methylenepiperidin-2-one, particularly how the exocyclic methylene (B1212753) group and the lactam functionality influence the ring geometry and stereoelectronic interactions, has not been reported.

Future Research Directions and Emerging Paradigms in 3 Methylenepiperidin 2 One Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of piperidone frameworks has traditionally relied on methods that are often resource-intensive. Future research will undoubtedly pivot towards more sustainable and environmentally benign synthetic routes. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, will guide the development of new pathways to 3-methylenepiperidin-2-one.

One promising avenue is the use of biorenewable starting materials. For instance, methodologies developed for synthesizing α-methylene-γ-butyrolactone from itaconic acid, a biorenewable resource, could potentially be adapted. rsc.org This approach would involve developing novel ring-expansion strategies or homologation sequences from five-membered lactone precursors. Another green strategy involves replacing harsh reagents with more environmentally friendly alternatives. For example, the use of zinc/acetic acid for the conjugate reduction of dihydropyridones offers a milder and less expensive alternative to selectride reagents, a principle that could be integrated into synthetic sequences targeting the piperidone core before the introduction of the methylene (B1212753) group. organic-chemistry.org Furthermore, employing amino acids as a nitrogen source in place of ammonia (B1221849) in classical piperidone syntheses, such as the Mannich condensation, presents a greener alternative that could be explored. researchgate.net

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Piperidone Scaffolds

| Feature | Traditional Methods (e.g., Dieckmann Condensation) | Emerging Green Methodologies |

|---|---|---|

| Starting Materials | Petroleum-derived (e.g., acrylates, benzaldehyde) sciencemadness.orggoogle.com | Biorenewable feedstocks (e.g., itaconic acid, amino acids) rsc.orgresearchgate.net |

| Reagents | Stoichiometric strong bases (e.g., sodium alkoxides), hazardous reagents google.com | Catalytic systems, milder reducing agents (e.g., Zn/HOAc) organic-chemistry.org |

| Solvents | Volatile organic compounds (e.g., toluene) google.com | Greener solvents (e.g., ethanol, water) or solvent-free conditions |

| Atom Economy | Often involves protection/deprotection steps and produces significant waste | Cascade reactions, one-pot syntheses to maximize atom economy |

Exploration of Novel Catalytic Systems for Functionalization

The chemical reactivity of 3-Methylenepiperidin-2-one is ripe for exploration using modern catalytic methods. The development of novel catalytic systems will enable the precise and selective functionalization of its core structure, providing access to a vast chemical space of derivatives.

Transition-metal catalysis is a particularly promising area. Palladium-catalyzed relay Heck reactions, which have been successfully applied to the enantioselective arylation of enelactams, could be adapted to functionalize the δ-position of the 3-methylenepiperidin-2-one ring system. nih.gov Similarly, rhodium-catalyzed intramolecular C-H functionalization of diazoacetamides represents a powerful method for constructing the β-lactam ring, and similar strategies could be envisioned for the enantioselective synthesis of the δ-lactam core of 3-methylenepiperidin-2-one. rsc.orgrsc.org The broader field of directing group-assisted C(sp³)–H bond functionalization, which has revolutionized access to complex lactones and lactams, could be applied to selectively modify the piperidone backbone. rsc.org

Furthermore, the α,β-unsaturated system is an ideal substrate for various catalytic transformations. Asymmetric hydrogenation of the exocyclic double bond could provide access to chiral 3-methylpiperidin-2-ones. researchgate.net Organocatalysis and photocatalysis could also be employed for novel transformations, such as radical additions across the double bond or functionalization at the α-carbon. researchgate.net

Table 2: Potential Catalytic Systems for the Functionalization of α,β-Unsaturated Lactams

| Catalytic System | Transformation | Potential Application for 3-Methylenepiperidin-2-one | Key Features |

|---|---|---|---|

| Palladium(II) Complexes | Enantioselective Relay Heck Arylation | Arylation at the C6 position | High enantioselectivity, mild conditions nih.gov |

| Rhodium(II) Carboxylates | Intramolecular C-H Insertion | Asymmetric synthesis of the core piperidone ring | High yield and enantiocontrol rsc.orgrsc.org |

| Iridium/Chiral Ligands | Asymmetric Hydrogenation | Reduction of the exocyclic double bond to form chiral 3-methyl derivatives | Access to stereodefined centers nih.govacs.org |

| Chromium/Bisoxazoline Ligands | Carbonyl Allylation | Synthesis of α-exo-methylene lactone precursors | High enantiomeric excess, broad substrate scope organic-chemistry.org |

| Organocatalysts (e.g., Proline) | Michael Addition | Addition of nucleophiles to the exocyclic methylene group | Metal-free, biomimetic approach nih.govacs.org |

Advanced Materials Science Applications via Polymerization

The exocyclic double bond in 3-Methylenepiperidin-2-one makes it a highly attractive monomer for polymer synthesis. This monomer could potentially undergo polymerization through two distinct pathways: vinyl-addition polymerization across the double bond or ring-opening polymerization (ROP) of the lactam ring. The ability to control this selectivity opens up pathways to novel functional polyamides and other advanced materials.

The ROP of lactams is a well-established method for producing polyamides (nylons). rsc.org The presence of the α-methylene group in the resulting polymer from a ROP of 3-methylenepiperidin-2-one would introduce pendent, reactive sites along the polyamide backbone. These sites could be used for subsequent cross-linking or functionalization, creating materials with tailored properties for biomedical applications or advanced coatings. routledge.com

Research on analogous α-methylene lactones, such as α-methylene-γ-butyrolactone (MBL) and α-methylene-δ-valerolactone (MVL), has shown that the polymerization pathway can be controlled by the choice of catalyst. scirp.orgrsc.orgacs.org For example, organocatalysts have been used for the chemoselective ring-opening copolymerization of MVL, avoiding the vinyl addition pathway. rsc.org Lanthanide catalysts have also been shown to effectively copolymerize MBL via a coordination-insertion ROP mechanism. acs.org Applying these catalytic systems to 3-methylenepiperidin-2-one could lead to the creation of functional polyamides with pendent methylene groups, a class of materials that remains largely unexplored.

Bio-inspired Approaches for the Synthesis of 3-Methylenepiperidin-2-one Analogues

Nature provides a rich blueprint for the synthesis of complex nitrogen-containing heterocycles. Piperidine (B6355638) alkaloids, in particular, are a diverse class of natural products with a wide range of biological activities. mdpi.comnih.gov Bio-inspired synthetic strategies, which mimic biosynthetic pathways, offer an elegant and efficient means of constructing complex molecular architectures from simple precursors. rsc.org

The biosynthesis of many piperidine alkaloids proceeds through a key Δ¹-piperideine intermediate, which is formed from the cyclization of a δ-amino pentanal precursor derived from L-lysine. rsc.org This intermediate then undergoes further enzymatic transformations. Synthetic chemists have adopted this logic, developing biomimetic organocatalytic approaches to synthesize piperidine-type alkaloids with high enantioselectivity. nih.govacs.org These methods often involve cascade reactions that build molecular complexity rapidly. ucd.ie

Applying this paradigm to 3-methylenepiperidin-2-one could involve designing synthetic cascades that start from simple, achiral building blocks and utilize a sequence of bio-inspired reactions (e.g., Mannich reaction, cyclization) to construct the core ring structure. rsc.org Such an approach could not only provide efficient access to 3-methylenepiperidin-2-one itself but also to a diverse library of analogues with varying substitution patterns, which could be screened for biological activity. This strategy represents a powerful tool for natural product synthesis and drug discovery. acs.orgsemanticscholar.org

Q & A

Q. What are the optimal synthetic routes for 3-Methylenepiperidin-2-one, and how do reaction conditions influence yield and purity?

Q. How is 3-Methylenepiperidin-2-one characterized structurally, and what analytical techniques resolve ambiguities in spectral data?

- Methodological Answer : Use a combination of -NMR (to identify methylene protons and piperidine ring conformation), -NMR (for carbonyl and ring carbon assignments), and mass spectrometry (to confirm molecular weight). IR spectroscopy validates the lactam (C=O) stretch (~1650–1750 cm). Discrepancies in spectral data should be addressed by repeating experiments under standardized conditions and comparing with literature benchmarks .

Q. What are the key reactivity patterns of 3-Methylenepiperidin-2-one under acidic or basic conditions?

- Methodological Answer : The exocyclic methylene group is susceptible to electrophilic addition, while the lactam ring may undergo hydrolysis under strong acidic/basic conditions. For instance, analogous piperidine derivatives react with oxidizing agents (e.g., perchlorates) to form stable salts . Stability studies should include pH-varied incubations followed by HPLC monitoring of degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity or synthetic pathways of 3-Methylenepiperidin-2-one derivatives?

Q. How should researchers address contradictions in reported pharmacological data for 3-Methylenepiperidin-2-one analogs?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Apply systematic reviews to identify confounding factors (e.g., solvent choice, incubation time). Replicate studies using standardized protocols (e.g., OECD guidelines) and perform meta-analyses to reconcile conflicting results . Include negative controls and statistical validation (e.g., ANOVA with post-hoc tests) in experimental design .

Q. What strategies improve the reproducibility of 3-Methylenepiperidin-2-one in vivo studies, particularly regarding bioavailability and metabolite identification?

- Methodological Answer : Use pharmacokinetic models to optimize dosing regimens (e.g., C, AUC). Employ LC-MS/MS for metabolite profiling in biological matrices. Address interspecies variability by testing multiple animal models (e.g., rodents, zebrafish) and cross-validating with human liver microsome assays . Document all experimental parameters (e.g., animal strain, diet) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.